![molecular formula C12H19NO3 B1378880 Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1363382-39-1](/img/structure/B1378880.png)
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is also known by other names such as 2-Azaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester .
Synthesis Analysis
There are two efficient and scalable synthetic routes to this compound . One method involves the reduction of a nitrile intermediate with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro heptane derivative .Molecular Structure Analysis
The molecular structure of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is characterized by a spirocyclic framework. The compound has an average mass of 225.284 Da and a monoisotopic mass of 225.136490 Da .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.1 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.54 .Scientific Research Applications
Synthesis of Novel Compounds
“Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate” and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Expanding Drug-like Chemical Space
The compound can be used to expand drug-like chemical space and diversity . It serves as a structural surrogate for the piperazine ring .
Development of Multifunctional Modules in Drug Discovery
The compound has been used in the synthesis of novel azaspiro octanes as multifunctional modules in drug discovery .
Preparation of γ-butyrolactone Derivative
“Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate” is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Identification of Novel Pharmacophores
The compound can be used to identify novel, readily accessible synthetic templates as novel pharmacophores .
Development of New Synthetic Routes
Two efficient and scalable synthetic routes to previously unknown bifunctional “Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate” have been described .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVVXWBUFPOSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | |
CAS RN |
1363382-39-1 | |
Record name | tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.